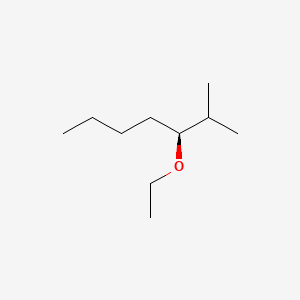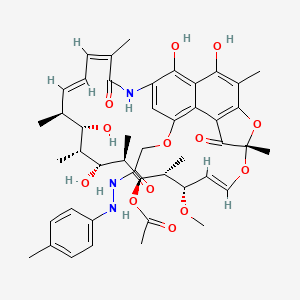
Rifamycin B, 2-(4-methylphenyl)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rifamycin B, 2-(4-methylphenyl)hydrazide is a derivative of the rifamycin family, which are antibiotics synthesized either naturally by the bacterium Amycolatopsis rifamycinica or artificially. Rifamycins are particularly effective against mycobacteria and are used to treat tuberculosis, leprosy, and mycobacterium avium complex infections .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rifamycin B, 2-(4-methylphenyl)hydrazide involves the reaction of rifamycin B with 4-methylphenylhydrazine under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran and may involve catalysts to facilitate the process .
Industrial Production Methods: Industrial production of rifamycin B involves fermentation using Amycolatopsis sp. The fermentation parameters, including the medium composition, significantly impact the yield. Optimized conditions include the use of soybean meal, glucose, potassium nitrate, calcium carbonate, and barbital .
化学反応の分析
Types of Reactions: Rifamycin B, 2-(4-methylphenyl)hydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophiles like amines or hydrazines under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
科学的研究の応用
Rifamycin B, 2-(4-methylphenyl)hydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties and its effects on bacterial RNA polymerase.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Utilized in the production of antibiotics and other pharmaceutical compounds.
作用機序
Rifamycin B, 2-(4-methylphenyl)hydrazide exerts its effects by selectively inhibiting bacterial DNA-dependent RNA polymerase. This inhibition prevents the transcription of bacterial DNA into RNA, thereby stopping protein synthesis and leading to bacterial cell death. The molecular targets include the beta subunit of the RNA polymerase enzyme .
類似化合物との比較
Rifampicin: Another rifamycin derivative used to treat tuberculosis and leprosy.
Rifabutin: Used for treating mycobacterium avium complex infections.
Rifapentine: Similar to rifampicin but with a longer half-life.
Rifaximin: Used to treat traveler’s diarrhea and irritable bowel syndrome.
Uniqueness: Rifamycin B, 2-(4-methylphenyl)hydrazide is unique due to its specific hydrazide modification, which may confer different pharmacokinetic properties and potentially lower resistance rates compared to other rifamycin derivatives .
特性
CAS番号 |
106744-12-1 |
|---|---|
分子式 |
C46H57N3O13 |
分子量 |
860.0 g/mol |
IUPAC名 |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-27-[2-[2-(4-methylphenyl)hydrazinyl]-2-oxoethoxy]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C46H57N3O13/c1-22-14-16-30(17-15-22)48-49-34(51)21-59-33-20-31-41(55)36-35(33)37-43(28(7)40(36)54)62-46(9,44(37)56)60-19-18-32(58-10)25(4)42(61-29(8)50)27(6)39(53)26(5)38(52)23(2)12-11-13-24(3)45(57)47-31/h11-20,23,25-27,32,38-39,42,48,52-55H,21H2,1-10H3,(H,47,57)(H,49,51)/b12-11+,19-18+,24-13-/t23-,25+,26+,27+,32-,38-,39+,42+,46-/m0/s1 |
InChIキー |
FGCRDUDDVHGDGJ-YRFZDLBWSA-N |
異性体SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)NNC5=CC=C(C=C5)C)/C |
正規SMILES |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)NNC5=CC=C(C=C5)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



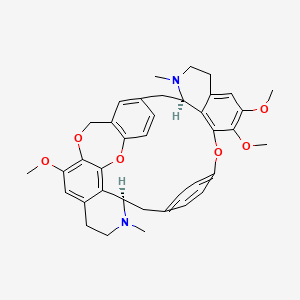
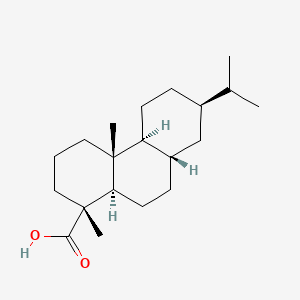
![sodium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate](/img/structure/B12776834.png)
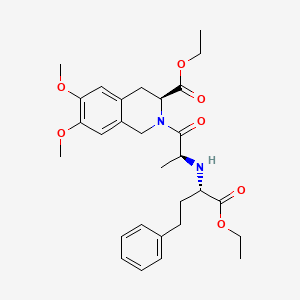
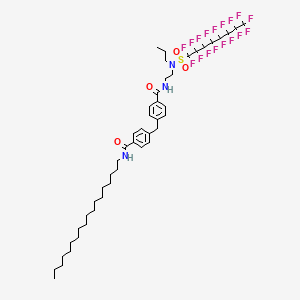
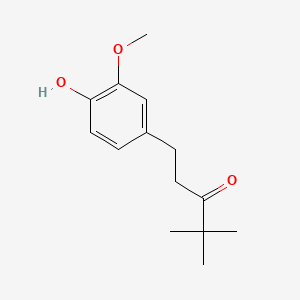
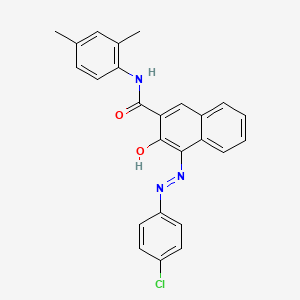

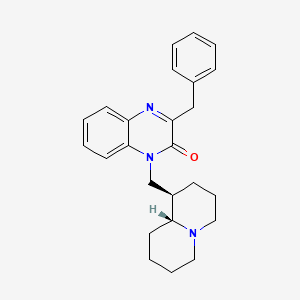

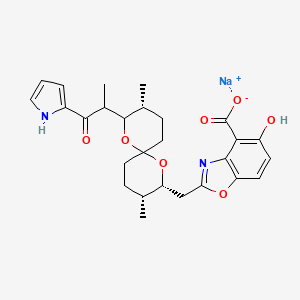
![(2S,5R,6R)-6-[[2-[[2-(4-ethylpiperazin-1-yl)-5-oxo-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12776874.png)
